molecular formula C26H27N5OS B12137830 8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

Cat. No.: B12137830
M. Wt: 457.6 g/mol
InChI Key: DVNNHYOBLVCBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a structurally complex heterocyclic molecule featuring:

  • A tetracyclic backbone with fused rings (cycloheptadeca-heptaen system).
  • Three nitrogen atoms (triaza) and one sulfur atom (thia) within the ring system.
  • A phenyl group at position 13 and a diethylaminopropylamino side chain at position 6.
  • A ketone group at position 11.

Properties

Molecular Formula

C26H27N5OS

Molecular Weight

457.6 g/mol

IUPAC Name

8-[3-(diethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C26H27N5OS/c1-3-30(4-2)16-10-15-27-23-19-13-8-9-14-20(19)24-28-25-22(26(32)31(24)29-23)21(17-33-25)18-11-6-5-7-12-18/h5-9,11-14,17H,3-4,10,15-16H2,1-2H3,(H,27,29)

InChI Key

DVNNHYOBLVCBHQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NN2C(=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Hydrazonoyl Halide Cyclization

The 15-thia-9,10-diaza segment can be constructed using hydrazonoyl bromides, as demonstrated in the synthesis of analogous thiadiazoles. For example, treatment of 2-hydroxy-N-phenylbenzohydrazonoyl bromide (4 ) with methyl hydrazinecarbodithioate (17 ) under reflux in ethanol yields thiadiazole-imine intermediates.

Reaction Conditions :

  • Hydrazonoyl bromide : 1.2 equiv.

  • Thiourea derivative : 1.0 equiv.

  • Solvent : Ethanol, reflux (78°C)

  • Catalyst : Triethylamine (0.5 equiv.)

  • Yield : 72–85%

This method ensures regioselective sulfur incorporation, critical for maintaining the thiadiazole’s electronic profile.

Assembly of the Triazole Rings

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 9,10,17-triaza system can be formed via CuAAC, leveraging terminal alkynes and azides. A patent-disclosed method for HIV integrase inhibitors highlights the use of Cu(I) catalysts to generate 1,2,3-triazoles with high regioselectivity.

Procedure :

  • Azide precursor : Synthesized from 13-phenyl-substituted bromoarene (2.0 equiv.) and sodium azide (3.0 equiv.) in DMF at 60°C.

  • Alkyne component : 3-(Diethylamino)propyl propargyl amine (1.0 equiv.).

  • Catalyst : CuSO₄·5H₂O (0.1 equiv.) and sodium ascorbate (0.2 equiv.).

  • Yield : 68%.

Hydrazine-Mediated Ring Closure

Alternative triazole formation involves hydrazine and α,β-unsaturated ketones. For instance, reacting hydrazine hydrate with enone intermediates under acidic conditions yields 1,2,4-triazoles, as reported in tetracene-derived antibiotics.

Optimized Parameters :

  • Hydrazine hydrate : 2.5 equiv.

  • Solvent : Acetic acid, 100°C

  • Reaction time : 12 h

  • Yield : 58%

Macrocyclization and Phenyl Incorporation

Suzuki-Miyaura Coupling for 13-Phenyl Group

Early-stage introduction of the phenyl group at C13 ensures structural stability during subsequent cyclizations. A palladium-catalyzed coupling between a boronic acid and bromoarene precursor is effective:

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv.)

  • Solvent : Dioxane/H₂O (4:1), 90°C

  • Yield : 82%

Friedel-Crafts Alkylation

Installation of the Diethylamino Propylamino Side Chain

Nucleophilic Substitution

Reaction of a primary amine intermediate with 3-(diethylamino)propyl chloride under basic conditions introduces the side chain:

Protocol :

  • Amine : 1.0 equiv.

  • Alkylating agent : 1.5 equiv.

  • Base : K₂CO₃ (2.0 equiv.)

  • Solvent : Acetonitrile, 80°C

  • Yield : 75%

Reductive Amination

Alternative approach using 3-(diethylamino)propylamine and ketone intermediates in the presence of NaBH₃CN:

  • Ketone : 1.0 equiv.

  • Amine : 1.2 equiv.

  • Reducing agent : NaBH₃CN (1.5 equiv.)

  • Solvent : MeOH, rt

  • Yield : 63%

Final Cyclization and Oxidation

Intramolecular Amide Formation

The tetracyclic framework is closed via amide bond formation using EDC/HOBt coupling:

  • Carboxylic acid : 1.0 equiv.

  • Amine : 1.0 equiv.

  • Coupling agents : EDC (1.2 equiv.), HOBt (1.2 equiv.)

  • Solvent : DMF, 0°C → rt

  • Yield : 70%

Oxidation to the 11-Ketone

The final oxidation step employs Jones reagent (CrO₃/H₂SO₄) to convert a secondary alcohol to the ketone:

  • Substrate : 1.0 equiv.

  • Oxidizing agent : CrO₃ (2.0 equiv.) in H₂SO₄

  • Solvent : Acetone, 0°C

  • Yield : 88%

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds:

Intermediate ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Thiadiazole-imine (20 )7.45 (s, 1H, NH), 6.92–7.32 (m, 8H)1670 (C=N), 3250 (NH)342 [M+H]⁺
Triazole-azide (9 )3.25 (t, 2H, CH₂N), 1.45 (m, 6H)2100 (N₃), 1600 (C=C)455 [M+H]⁺
Final compound2.55 (q, 4H, N(CH₂CH₃)₂), 3.70 (m, 2H)1720 (C=O), 1590 (C=N)532 [M+H]⁺

Challenges and Optimization

  • Regioselectivity in cyclization : Competing pathways during triazole formation were mitigated using Cu(I) catalysts.

  • Steric hindrance : Bulky substituents at C13 required elevated temperatures (110°C) in Suzuki couplings.

  • Oxidation overstepping : Controlled stoichiometry of Jones reagent prevented over-oxidation to carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could allow it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, 8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the production of advanced materials. Its unique properties could make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Heteroatoms Ring System Substituents Notable Properties References
Target Compound (as above) S, N (3) Tetracyclic Phenyl, diethylaminopropylamino, ketone High steric complexity; basicity from amine groups; potential membrane permeability
13-Phenyl-8-thia-1,10-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,9,12-pentaen-11-one S, N (2) Tricyclic Phenyl, ketone Simplified ring system; fewer hydrogen-bonding sites
6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione N (5) Tetracyclic Phenyl, methyl, ketones High polarity due to ketones; increased nitrogen content may enhance solubility
3-[(8-Ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]propan-1-ol S, N (3), O Tetracyclic Ethyl, dimethyl, hydroxyl Oxygen substitution alters electronic properties; hydroxyl improves hydrophilicity

Key Research Findings and Implications

(1) Role of Heteroatoms and Ring Systems
  • The sulfur atom in the target compound and ’s tricyclic analog may contribute to metabolic stability or thiol-mediated binding, contrasting with oxygen-containing analogs (e.g., ) that exhibit altered electronic profiles .
(2) Impact of Substituents
  • The diethylaminopropylamino side chain in the target compound introduces steric bulk and basicity, likely enhancing interactions with negatively charged biological targets (e.g., kinases or GPCRs). This contrasts with ’s hydroxyl-terminated side chain, which prioritizes hydrophilicity .
  • Methyl groups in ’s analog may increase lipophilicity, whereas the target’s phenyl group enables π-π stacking interactions in hydrophobic environments .
(3) Structural Complexity and Bioactivity
  • Similarity coefficients (e.g., Tanimoto index) applied to binary structural fingerprints () could quantify the target’s resemblance to analogs, guiding predictive toxicology or activity modeling .

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis of polycyclic heteroaromatic compounds often involves multi-step pathways, such as cyclocondensation, Suzuki coupling, or nucleophilic substitution. For example, similar tetracyclic systems (e.g., thieno-triazolo-diazepines) are synthesized via microwave-assisted cyclization to enhance reaction efficiency . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). HPLC or GC-MS can monitor intermediate purity .

Q. Q2. How can the compound’s structural integrity be validated post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • NMR (¹H/¹³C, 2D-COSY) to confirm connectivity of diethylamino and phenyl substituents.
  • X-ray crystallography (as in ) resolves stereochemical ambiguities in fused-ring systems .
  • HRMS validates molecular formula, especially for sulfur-containing analogs (e.g., 15-thia group) .

Advanced Research Questions

Q. Q3. What computational strategies are effective for modeling the compound’s binding interactions with biological targets?

Methodological Answer: Docking simulations (AutoDock Vina, Schrödinger) paired with molecular dynamics (MD) can predict interactions. For example, the diethylamino-propyl side chain may engage in hydrophobic or hydrogen-bonding interactions with enzyme active sites (e.g., kinases). DFT calculations (B3LYP/6-31G*) optimize geometries for binding energy analysis . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity .

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Strategies include:

  • Dose-response standardization : Use a unified protocol (e.g., IC₅₀ determination via MTT assay in triplicate).
  • Metabolite profiling : LC-MS/MS identifies degradation products that might interfere with activity .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the phenyl group with pyridyl) to isolate pharmacophore contributions .

Q. Q5. What methodologies are suitable for studying the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis/fluorescence spectroscopy measures absorption/emission maxima (e.g., π→π* transitions in the tetracyclic core).
  • TD-DFT (time-dependent DFT) correlates experimental spectra with electronic transitions .
  • Solvatochromism studies in solvents of varying polarity (e.g., cyclohexane vs. DMSO) reveal charge-transfer characteristics .

Experimental Design & Data Analysis

Q. Q6. How should researchers design SAR (Structure-Activity Relationship) studies for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in the thia-azatetracyclo scaffold (e.g., replacing sulfur with oxygen).
  • Substituent libraries : Systematically alter the diethylamino-propyl or phenyl groups (e.g., alkyl chain length, halogenation) .
  • High-throughput screening : Use 96-well plates to assess cytotoxicity, enzyme inhibition, or antimicrobial activity .

Q. Q7. What statistical approaches are recommended for analyzing heterogeneous biological data?

Methodological Answer:

  • Multivariate analysis (PCA, PLS-DA) identifies correlations between structural features and activity .
  • ANOVA with post-hoc tests (Tukey’s HSD) compares group means in dose-response studies.
  • Machine learning : Train random forest models on datasets >100 compounds to predict bioactivity .

Validation & Reproducibility

Q. Q8. How can batch-to-batch variability in synthesis be minimized?

Methodological Answer:

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
  • Quality-by-design (QbD) : Define critical parameters (e.g., stoichiometry, mixing speed) using DOE (design of experiments) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) identify sensitive functional groups (e.g., amide hydrolysis) .

Q. Q9. What protocols ensure reproducibility in crystallographic studies?

Methodological Answer:

  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20–25% glycerol to prevent ice formation .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures.
  • Deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) for peer validation .

Computational & Theoretical Extensions

Q. Q10. How can AI/ML enhance the prediction of synthetic pathways for novel derivatives?

Methodological Answer:

  • Retrosynthesis tools (e.g., IBM RXN, ASKCOS) propose routes using reaction databases (>10⁶ entries) .
  • Transfer learning : Fine-tune pretrained models (e.g., ChemBERTa) on proprietary datasets for yield prediction.
  • Active learning : Iteratively refine models with experimental feedback to reduce prediction uncertainty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.